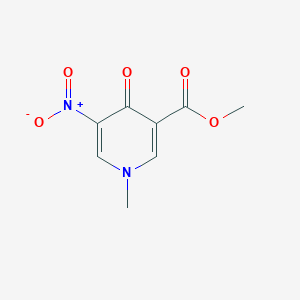
Methyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by a pyridine ring that is partially saturated, containing both nitro and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a β-keto ester with an aldehyde and ammonium acetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The ester group can be hydrolyzed to a carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4-dihydro-4-oxo-1,4-dihydropyridine-3-carboxylate: Similar structure but lacks the nitro group.
Methyl 6,7-dihydro-7-oxo-4H-thieno[3,2-c]thiopyran-6-carboxylate: Contains a thieno ring instead of a pyridine ring.
Uniqueness
Methyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate is unique due to the presence of both nitro and ester functional groups on the dihydropyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8N2O5 |
|---|---|
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
methyl 1-methyl-5-nitro-4-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C8H8N2O5/c1-9-3-5(8(12)15-2)7(11)6(4-9)10(13)14/h3-4H,1-2H3 |
Clave InChI |
PXWBAEXZBFHXPF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)C(=C1)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)







![9-((3AR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13651197.png)





